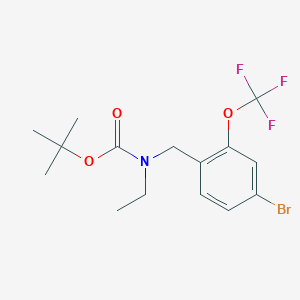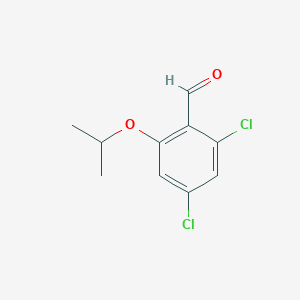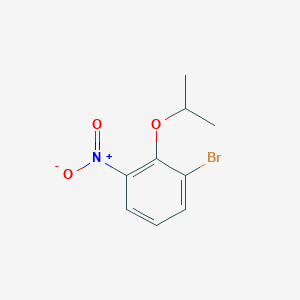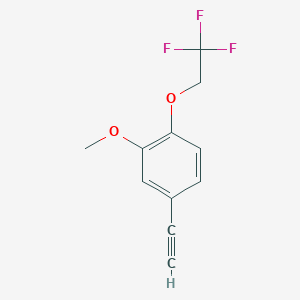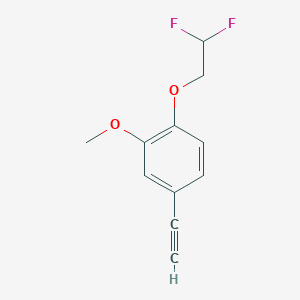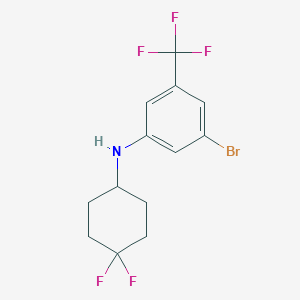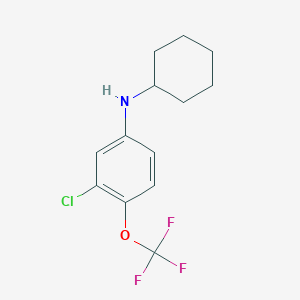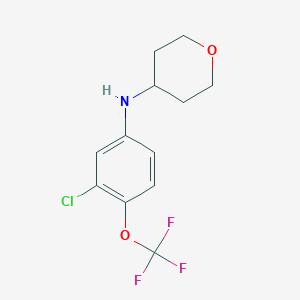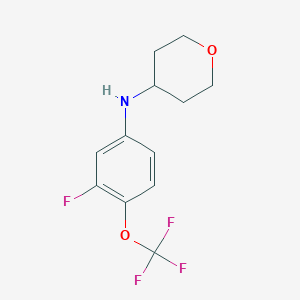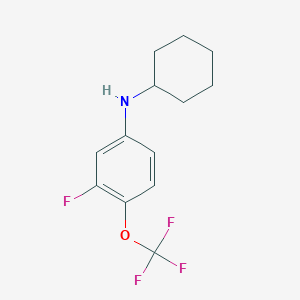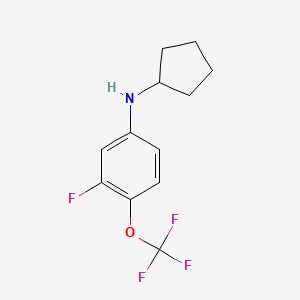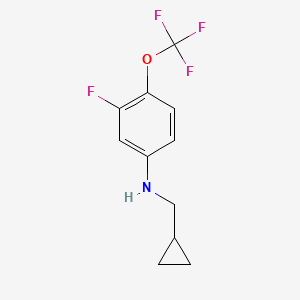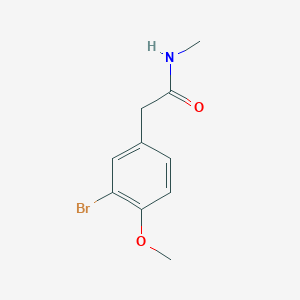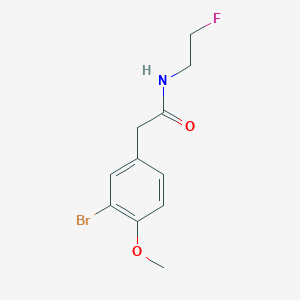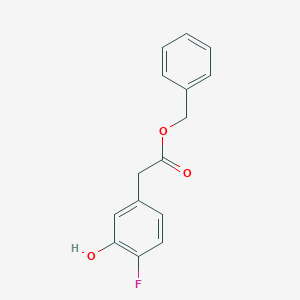
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a 2-(4-fluoro-3-hydroxyphenyl)acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate typically involves the esterification of 2-(4-fluoro-3-hydroxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation and purification of the product.
化学反应分析
Types of Reactions
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-oxophenyl)acetic acid.
Reduction: Formation of benzyl 2-(4-fluoro-3-hydroxyphenyl)ethanol.
Substitution: Formation of benzyl 2-(4-amino-3-hydroxyphenyl)acetate or benzyl 2-(4-mercapto-3-hydroxyphenyl)acetate.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The ester moiety can undergo hydrolysis to release the active 2-(4-fluoro-3-hydroxyphenyl)acetic acid, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
- Benzyl 2-(4-chloro-3-hydroxyphenyl)acetate
- Benzyl 2-(4-bromo-3-hydroxyphenyl)acetate
- Benzyl 2-(4-methyl-3-hydroxyphenyl)acetate
Uniqueness
Benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications where fluorine’s unique properties are advantageous.
属性
IUPAC Name |
benzyl 2-(4-fluoro-3-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-7-6-12(8-14(13)17)9-15(18)19-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOWLIDMLQBUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
